molecular formula C8H8ClNO B158686 1-(2-Amino-5-chlorophenyl)ethanone CAS No. 1685-19-4

1-(2-Amino-5-chlorophenyl)ethanone

Cat. No. B158686
CAS RN: 1685-19-4
M. Wt: 169.61 g/mol
InChI Key: AQBCDAORSNHFNR-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorophenyl)ethanone, also known as chlorphenamine, is an antihistamine drug commonly used to treat allergies, hay fever, and other allergic reactions. It is a member of the ethanone family, which also includes the drugs promethazine and pheniramine. Chlorphenamine is a white crystalline solid with a molecular weight of 225.7 g/mol, and it is soluble in water and ethanol. It is available in tablet, syrup, and injection forms.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(2-Amino-5-chlorophenyl)ethanone has been explored in the synthesis of heterocyclic compounds. For instance, Wanjari (2020) discusses the antimicrobial activity of synthesized compounds using this chemical as a building block, tested against gram-positive and gram-negative bacteria (Wanjari, 2020).

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been used to synthesize derivatives with potential health benefits. Karande and Rathi (2017) synthesized derivatives of this compound, evaluating their anti-inflammatory activity. The study found that certain derivatives exhibited significant activity compared to standard drugs (Karande & Rathi, 2017).

Vibrational and Structural Studies

ShanaParveen et al. (2016) conducted a detailed analysis of a compound related to this compound, focusing on its molecular structure and vibrational spectra. The study also assessed the nonlinear optical properties and the potential for electrophilic and nucleophilic attacks (ShanaParveen et al., 2016).

Crystal Structure Analysis

Zheng, Cui, and Rao (2014) synthesized a compound closely related to this compound and analyzed its crystal structure. The study provides insights into the compound's molecular conformations and intermolecular interactions (Zheng, Cui, & Rao, 2014).

Biotransformation Studies

Miao et al. (2019) conducted biotransformation studies on a compound structurally similar to this compound, using a bacterial strain for the stereoselective synthesis of an antifungal agent's chiral intermediate. This research highlights the compound's potential in biocatalytic processes (Miao et al., 2019).

Synthesis of Novel Derivatives

There are studies focused on synthesizing novel derivatives from compounds related to this compound. These derivatives have been evaluated for various biological activities, such as antibacterial, antifungal, and antitubercular properties (Bhoot, Khunt, & Parekh, 2011).

properties

IUPAC Name

1-(2-amino-5-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBCDAORSNHFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543006
Record name 1-(2-Amino-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1685-19-4
Record name 1-(2-Amino-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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